3-Butylheptanoic acid
Description
3-Butylheptanoic acid is a branched-chain fatty acid with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.27 g/mol. Its structure features a butyl group (-CH₂CH₂CH₂CH₃) at the third carbon of a heptanoic acid backbone. This compound is synthesized via chain elongation of 5-nonanol using diethyl malonate, followed by purification via Sep-Pak NH₂ cartridges with acetic acid in diethyl ether . Its branched structure influences physical properties such as solubility and boiling point, while the carboxylic acid group enables reactivity in biochemical processes, including activation to acyl-CoA esters for metabolic studies .
Properties
CAS No. |
58888-90-7 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-butylheptanoic acid |
InChI |
InChI=1S/C11H22O2/c1-3-5-7-10(8-6-4-2)9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) |
InChI Key |
BCZCVRWRZMKPSR-UHFFFAOYSA-N |
SMILES |
CCCCC(CCCC)CC(=O)O |
Canonical SMILES |
CCCCC(CCCC)CC(=O)O |
Other CAS No. |
58888-90-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Branching Position: All compounds share a substituent at the third carbon, but the substituent size (methyl, ethyl, propyl, butyl) and chain length (heptanoic vs. nonanoic) vary.
- Synthesis: While all are synthesized via diethyl malonate-mediated chain elongation, the starting alcohol determines substituent type and chain length. For example, this compound derives from 5-nonanol, whereas 3-propylnonanoic acid uses 4-decanol .
- Purification : Identical Sep-Pak NH₂ cartridge purification is employed, suggesting similar polarity despite structural differences .
Physicochemical and Reactivity Differences
Table 2: Physical and Chemical Properties
| Compound | Boiling Point (°C) | Solubility (CHCl₃) | Activation Method for Acyl-CoA Esters |
|---|---|---|---|
| This compound | ~245–250 (est.) | High | 1,1'-Carbonyldiimidazole in THF |
| 3-Methylnonanoic acid | ~230–235 (est.) | Moderate | 1,1'-Carbonyldiimidazole in THF |
| 4-Methylnonanoic acid | ~240–245 (est.) | Moderate | 1,1'-Carbonyldiimidazole + Dimethoxypropane |
Key Observations :
- Boiling Points: Longer chains (e.g., nonanoic acid derivatives) generally exhibit higher boiling points than heptanoic acid derivatives. However, bulky substituents like butyl may increase boiling points due to van der Waals interactions.
- Reactivity: Activation to acyl-CoA esters requires 1,1'-carbonyldiimidazole for most compounds. However, 4-methylnonanoic acid necessitates dimethoxypropane as a moisture scavenger, likely due to steric hindrance or sensitivity to hydrolysis .
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